molecular formula C10H15ClO B2959315 1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one CAS No. 2551118-76-2

1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one

Cat. No.: B2959315
CAS No.: 2551118-76-2
M. Wt: 186.68
InChI Key: RETPPNQNJPYJRL-UHFFFAOYSA-N
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Description

1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one is a chlorinated spirocyclic ketone characterized by a unique bicyclic framework. Its structure features a spiro junction connecting two rings: a cyclopropane (2-membered ring) and a cyclobutane (4-membered ring), forming a heptane backbone. While specific data such as CAS number or molecular weight are unavailable in the provided evidence, its structural analogs suggest relevance in pharmaceutical intermediates or organic synthesis due to strained spiro systems and functional group diversity .

Properties

IUPAC Name

1-chloro-3-spiro[2.4]heptan-7-ylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO/c11-7-9(12)6-8-2-1-3-10(8)4-5-10/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETPPNQNJPYJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)CC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one typically involves the formation of the spirocyclic ring followed by chlorination. One common method involves the cyclization of a suitable precursor, such as a ketone or aldehyde, with a halogenating agent like thionyl chloride or phosphorus trichloride . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product in a high-purity form.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and more complex spirocyclic compounds .

Scientific Research Applications

1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one has several scientific research applications:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Drug Development:

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one involves its interaction with molecular targets through its reactive chlorine atom and spirocyclic structure. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Key Observations:

  • Chlorinated vs. Hydroxylated Systems : The target compound’s chloro group contrasts with the hydroxyl group in 7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one. Chlorine enhances electrophilicity and acts as a leaving group in substitution reactions, while hydroxyl groups promote hydrogen bonding, increasing solubility in polar solvents .
  • Spiro Complexity : The dispiro compound in features a more complex bicyclic framework compared to the target’s simpler spiro[2.4]heptane system. This complexity may influence synthetic accessibility and steric hindrance .
  • Aromatic vs.

Reactivity and Stability

  • Ketone Reactivity : The ketone group in the target compound and 7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one enables nucleophilic additions or reductions. However, the latter’s conjugated chroman system may stabilize the ketone via resonance .
  • Chlorine Substitution: Both the target compound and 7'-Chloro-spiro[cyclopropane-1,4'-isoquinoline] exhibit chlorine substituents. In the latter, the chloro group’s position on an aromatic ring may reduce reactivity compared to the aliphatic chloro group in the target compound .
  • The target’s spiro[2.4]heptane system likely exhibits moderate strain due to the smaller cyclopropane ring .

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